Comprehensive Structural and Physicochemical Profiling of 6β,17-Norethindrone Diacetate (Norethindrone Acetate EP Impurity D)
Comprehensive Structural and Physicochemical Profiling of 6β,17-Norethindrone Diacetate (Norethindrone Acetate EP Impurity D)
Executive Summary
In the landscape of synthetic progestogens, the rigorous control of pharmacopeial impurities is paramount for ensuring the safety and efficacy of hormonal contraceptives and gynecological therapeutics. 6β,17-Norethindrone Diacetate , formally recognized in regulatory frameworks as Norethindrone Acetate EP Impurity D , is a critical degradation product and synthetic byproduct encountered during the manufacturing of norethindrone acetate [1].
This technical whitepaper provides an in-depth analysis of its chemical structure, resolves a widespread nomenclature paradox found in commercial catalogs, explains the mechanistic causality behind its formation, and outlines self-validating analytical protocols for its detection and quantification.
Chemical Identity & The Nomenclature Paradox
A critical challenge for analytical chemists and regulatory professionals is navigating the inconsistent nomenclature surrounding this compound. While widely sold and referred to in the industry as "6β,17-Norethindrone Diacetate" or mistakenly described as "6β-acetoxy-17β-hydroxy-19-norpregn-4-en-20-yn-3-one 17-acetate" [3], a rigorous structural analysis reveals a completely different reality.
The Causality of the Misnomer: A true "diacetate" (featuring an acetoxy group at both the 17β and 6β positions) would possess five oxygen atoms, yielding a molecular formula of C₂₄H₃₀O₅. However, high-resolution mass spectrometry (HRMS) and crystallographic data confirm that EP Impurity D has a molecular formula of C₂₄H₃₀O₄ [1].
This missing oxygen atom dictates that the moiety at the 6-position is not an acetoxy group (-O-CO-CH₃), but rather an acetyl group (-CO-CH₃) attached directly to the carbon ring. Therefore, the chemically accurate designation is 6β-acetyl norethindrone acetate [2]. Understanding this structural nuance is essential for correct mass-to-charge (m/z) targeting during LC-MS method development and prevents critical errors in Structural Elucidation Reports (SER).
Physicochemical Properties & Molecular Weight
To facilitate rapid reference for quality control (QC) and method validation (AMV), the definitive quantitative and physicochemical data for 6β-acetyl norethindrone acetate are summarized below.
| Property | Value |
| Common / Trade Name | 6β,17-Norethindrone Diacetate |
| Pharmacopeial Designation | Norethisterone Acetate EP Impurity D |
| IUPAC Name | [(6R,8R,9S,10R,13S,14S,17R)-6-acetyl-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
| Molecular Formula | C₂₄H₃₀O₄ |
| Average Molecular Weight | 382.49 g/mol |
| Monoisotopic Exact Mass | 382.2144 Da |
| LogP (Predicted) | 2.5 |
| Appearance | White to off-white solid |
| Solubility | Chloroform (Slightly), Methanol (Slightly), DMSO |
Mechanistic Origin in API Synthesis
Understanding why and how this impurity forms is crucial for optimizing the active pharmaceutical ingredient (API) synthesis route.
Norethindrone acetate is synthesized via the acetylation of norethindrone. The steroid nucleus of norethindrone contains a 4-en-3-one system, which renders the allylic C6 position highly electron-rich. When exposed to aggressive acylating conditions (e.g., excess acetic anhydride with Lewis acid or basic catalysts), electrophilic attack can occur at this C6 position [4].
The Role of the 19-Nor Backbone: In standard steroids (like testosterone), the presence of an axial C19 methyl group on the β-face provides significant steric hindrance, forcing incoming electrophiles to attack from the α-face. However, norethindrone is a 19-nor derivative—it lacks this C19 methyl group. The absence of this steric bulk leaves the β-face unusually accessible. Consequently, the bulky acetyl group preferentially assumes the pseudo-equatorial 6β-position, leading directly to the formation of 6β-acetyl norethindrone acetate (Impurity D).
Mechanistic pathway illustrating the formation of EP Impurity D during API synthesis.
Analytical Workflows for Detection & Quantification
To ensure regulatory compliance for Abbreviated New Drug Applications (ANDA), laboratories must deploy self-validating, robust analytical methods. The following step-by-step protocols detail the isolation, detection, and structural confirmation of Impurity D.
Protocol 1: LC-HRMS for Impurity Profiling
This protocol utilizes High-Resolution Mass Spectrometry (HRMS) to differentiate Impurity D from isobaric interferences.
-
Step 1: Sample Preparation. Accurately weigh 10.0 mg of the target API batch. Dissolve in 10.0 mL of HPLC-grade Acetonitrile:Water (50:50 v/v) to yield a 1 mg/mL stock solution. Sonicate for 5 minutes at room temperature, then filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Step 2: Chromatographic Separation. Inject 2 µL onto a Waters Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm). Utilize a gradient elution at 0.4 mL/min: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Ramp from 5% B to 95% B over 10 minutes.
-
Step 3: Mass Spectrometry Acquisition. Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Target the protonated molecular ion [M+H]⁺ at m/z 383.2217 . The exact mass is critical to confirm the C₂₄H₃₀O₄ formula and rule out the true diacetate (which would appear at m/z 399.21).
Protocol 2: ¹H-NMR for Stereochemical Confirmation
Mass spectrometry confirms the formula, but Nuclear Magnetic Resonance (NMR) is required to validate the 6β stereochemistry.
-
Step 1: Dissolution. Dissolve 5 mg of the isolated impurity standard in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Step 2: Acquisition. Acquire ¹H and ¹³C spectra using a 500 MHz (or higher) NMR spectrometer.
-
Step 3: Signal Interpretation. Look for the absence of the C19 methyl singlet (confirming the 19-nor backbone). The defining diagnostic feature is the new methyl singlet from the 6-acetyl group appearing at approximately 2.1–2.2 ppm. Furthermore, the 6α-proton will present as a distinct multiplet; its coupling constants will confirm the pseudo-equatorial orientation of the 6β-acetyl group.
Step-by-step analytical workflow for the detection and structural elucidation of Impurity D.
Regulatory Compliance & Quality Control
Under European Pharmacopoeia (EP) and United States Pharmacopeia (USP) guidelines, impurities exceeding the 0.10% identification threshold must be fully characterized. Because 6β-acetyl norethindrone acetate shares structural similarities with the active API, it possesses potential biological activity that must be assessed.
By utilizing the self-validating LC-HRMS and NMR protocols detailed above, drug development professionals can generate robust Structural Elucidation Reports (SER). Acknowledging the nomenclature paradox and correctly identifying the compound as a 6-acetyl derivative rather than a 6-acetoxy derivative ensures that regulatory submissions are scientifically unimpeachable, preventing costly clinical holds or application rejections.
